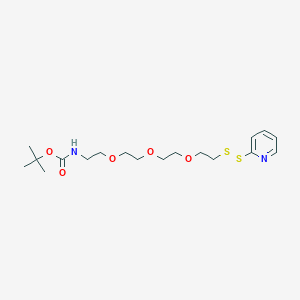

Boc-amino-PEG3-SSPy

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H30N2O5S2 |

|---|---|

Molecular Weight |

418.6 g/mol |

IUPAC Name |

tert-butyl N-[2-[2-[2-[2-(pyridin-2-yldisulfanyl)ethoxy]ethoxy]ethoxy]ethyl]carbamate |

InChI |

InChI=1S/C18H30N2O5S2/c1-18(2,3)25-17(21)20-8-9-22-10-11-23-12-13-24-14-15-26-27-16-6-4-5-7-19-16/h4-7H,8-15H2,1-3H3,(H,20,21) |

InChI Key |

OGIQCMJCRMSZRE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCSSC1=CC=CC=N1 |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Boc-amino-PEG3-SSPy: A Technical Guide for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-amino-PEG3-SSPy is a heterobifunctional crosslinker pivotal in the field of bioconjugation, particularly in the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs).[1][2] Its structure is meticulously designed with three key components: a tert-butoxycarbonyl (Boc) protected amine, a flexible tri-polyethylene glycol (PEG3) spacer, and a thiol-reactive pyridyl disulfide (SSPy) group. This guide provides an in-depth exploration of the mechanism of action of this compound, offering insights into its application in creating precisely engineered biomolecular conjugates.

The strategic design of this linker allows for a two-step conjugation process. The pyridyl disulfide moiety enables the initial, highly specific reaction with a thiol-containing molecule, such as a cysteine residue on a protein. Subsequently, the Boc protecting group can be removed under mild acidic conditions to expose a primary amine, which is then available for further modification. The PEG3 spacer enhances aqueous solubility and provides spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity.[3]

Core Mechanism of Action: Thiol-Disulfide Exchange

The primary mechanism of action of the SSPy group on this compound is the thiol-disulfide exchange reaction . This is a nucleophilic substitution reaction where a thiolate anion (-S⁻) from a biomolecule, typically a cysteine residue on a protein or peptide, attacks one of the sulfur atoms of the pyridyl disulfide bond.[3]

This reaction proceeds via an SN2-like transition state, resulting in the formation of a new, stable disulfide bond between the linker and the target biomolecule. A key feature of this reaction is the release of 2-pyridinethione, a chromogenic byproduct that allows for real-time monitoring of the conjugation reaction by spectrophotometry at approximately 343 nm.

The reaction is highly specific for thiol groups, which minimizes off-target reactions with other amino acid residues. The efficiency of the thiol-disulfide exchange is influenced by several factors, including pH, temperature, and the steric accessibility of the thiol group on the target molecule. Higher pH increases the concentration of the more nucleophilic thiolate anion, thus accelerating the reaction rate.

Orthogonal Deprotection of the Boc Group

Following the thiol-disulfide exchange, the Boc-protected amine at the other end of the linker provides a latent functional group for a secondary conjugation. The Boc group is stable under the conditions required for the thiol-disulfide exchange but can be efficiently removed under mild acidic conditions, typically using trifluoroacetic acid (TFA) in an organic solvent like dichloromethane (DCM).

This deprotection step exposes a primary amine, which can then be used for a variety of subsequent reactions, such as amide bond formation with an activated carboxylic acid (e.g., an NHS ester) of another molecule. This orthogonal protection strategy is fundamental to the utility of this compound, as it allows for the controlled, stepwise assembly of complex bioconjugates.

Quantitative Data Summary

Table 1: Representative Reaction Parameters for Thiol-Disulfide Exchange

| Parameter | Typical Value/Condition | Notes |

| Optimal pH | 6.5 - 7.5 | Balances thiolate formation and protein stability. |

| Reaction Time | 1 - 4 hours | Dependent on concentration and temperature. |

| Temperature | 4 - 25 °C | Lower temperatures can be used to minimize side reactions. |

| Linker:Thiol Ratio | 5:1 to 10:1 | A molar excess of the linker drives the reaction to completion. |

| Conjugation Efficiency | > 80% | Highly dependent on the accessibility of the thiol on the biomolecule. |

Table 2: Representative Conditions for Boc Deprotection

| Parameter | Typical Reagent/Condition | Notes |

| Deprotection Reagent | 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | A commonly used and effective reagent combination. |

| Reaction Time | 30 - 60 minutes | Typically a rapid reaction at room temperature. |

| Temperature | 25 °C (Room Temperature) | Elevated temperatures are generally not required. |

| Deprotection Efficiency | > 95% | Boc deprotection is usually a high-yield reaction. |

Experimental Protocols

The following are detailed, representative protocols for the use of this compound in a two-step bioconjugation.

Protocol 1: Conjugation of this compound to a Thiol-Containing Protein

Materials:

-

Thiol-containing protein (e.g., an antibody with reduced cysteines) in a suitable buffer (e.g., PBS, pH 7.2).

-

This compound.

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

-

Reaction buffer (e.g., PBS with 1 mM EDTA, pH 7.2).

-

Purification system (e.g., size-exclusion chromatography or dialysis).

-

UV-Vis Spectrophotometer.

Procedure:

-

Protein Preparation: If necessary, reduce the disulfide bonds of the protein to generate free thiols using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). Purify the reduced protein to remove the reducing agent.

-

Linker Preparation: Dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10 mM).

-

Conjugation Reaction: a. In a reaction vessel, add the reduced protein in the reaction buffer. b. Add the desired molar excess of the this compound stock solution to the protein solution. c. Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4 °C overnight.

-

Monitoring the Reaction: The release of 2-pyridinethione can be monitored by measuring the absorbance at 343 nm.

-

Purification: Remove the excess linker and the 2-pyridinethione byproduct by size-exclusion chromatography or extensive dialysis against the desired storage buffer.

-

Characterization: Characterize the resulting conjugate to determine the degree of labeling (linker-to-protein ratio) using techniques such as UV-Vis spectroscopy, mass spectrometry, or HPLC.

Protocol 2: Boc Deprotection of the Conjugate

Materials:

-

Boc-protected protein conjugate.

-

Trifluoroacetic acid (TFA).

-

Dichloromethane (DCM).

-

Neutralization buffer (e.g., 0.1 M sodium phosphate, pH 7.5).

-

Purification system (e.g., dialysis or desalting column).

Procedure:

-

Lyophilization: If the conjugate is in an aqueous buffer, lyophilize it to dryness.

-

Deprotection Reaction: a. Resuspend the lyophilized conjugate in a solution of 20-50% TFA in DCM. b. Incubate at room temperature for 30-60 minutes with occasional gentle mixing.

-

Solvent Removal: Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.

-

Neutralization and Purification: a. Resuspend the dried, deprotected conjugate in a suitable aqueous buffer. b. Immediately purify the conjugate using dialysis or a desalting column equilibrated with the desired final buffer to remove any residual acid and salts.

-

Characterization: Confirm the removal of the Boc group and the integrity of the conjugate using mass spectrometry or other appropriate analytical techniques. The deprotected, amine-terminated conjugate is now ready for the second conjugation step.

Conclusion

This compound is a versatile and powerful tool for the construction of well-defined bioconjugates. Its mechanism of action, centered on a specific thiol-disulfide exchange reaction and an orthogonal Boc deprotection strategy, provides researchers with a high degree of control over the conjugation process. By understanding the core principles of its reactivity and the key parameters that influence the conjugation and deprotection steps, scientists and drug developers can effectively leverage this linker to create novel and impactful biomolecular constructs for a wide range of applications in research and medicine.

References

The Technical Application of Boc-amino-PEG3-SSPy as a Heterobifunctional Crosslinker in Bioconjugation and Drug Development

A comprehensive guide for researchers, scientists, and drug development professionals on the strategic implementation of Boc-amino-PEG3-SSPy, a versatile heterobifunctional crosslinker. This document details its core functions, provides structured data on its application, outlines detailed experimental protocols, and visualizes key chemical processes.

Introduction to this compound: A Versatile Heterobifunctional Crosslinker

This compound is a heterobifunctional crosslinking reagent that plays a pivotal role in the field of bioconjugation, particularly in the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs). Its unique structure, featuring a Boc-protected amine, a flexible polyethylene glycol (PEG) spacer, and a thiol-reactive pyridyl disulfide group, allows for a controlled, sequential conjugation of two different molecules. This strategic design addresses the critical need for precision and stability in the construction of complex biomolecular architectures.

The Boc (tert-butyloxycarbonyl) protecting group on the amine allows for its temporary masking, preventing unwanted side reactions during the initial conjugation step. This group can be selectively removed under acidic conditions to reveal a primary amine, which can then be coupled to a second molecule. The pyridyl disulfide (SSPy) moiety provides a reactive site for the formation of a stable, yet cleavable, disulfide bond with a thiol-containing molecule, such as a cysteine residue on an antibody. The PEG3 spacer, consisting of three ethylene glycol units, enhances the solubility and bioavailability of the resulting conjugate while providing spatial separation between the conjugated molecules.

Core Functionality and Mechanism of Action

The utility of this compound as a crosslinker stems from its two distinct reactive ends, enabling a two-step conjugation strategy.

Step 1: Thiol-Disulfide Exchange. The primary reaction involves the pyridyl disulfide group, which readily reacts with a free sulfhydryl (thiol) group on a target molecule, such as a reduced cysteine residue on an antibody. This reaction proceeds via a thiol-disulfide exchange mechanism, forming a new disulfide bond and releasing pyridine-2-thione. This reaction is highly specific for thiols and proceeds efficiently at physiological pH.

Step 2: Boc Deprotection and Amine Coupling. Following the initial conjugation, the Boc protecting group is removed from the amine terminus of the crosslinker. This is typically achieved by treatment with a mild acid, such as trifluoroacetic acid (TFA). The newly exposed primary amine is then available for conjugation to a second molecule, which could be a cytotoxic drug, a fluorescent probe, or another biomolecule, typically through the formation of an amide bond with an activated carboxyl group.

The resulting conjugate is linked by a disulfide bond, which is relatively stable in the bloodstream. However, upon internalization into a target cell, the higher intracellular concentration of reducing agents, such as glutathione, leads to the cleavage of the disulfide bond, releasing the payload molecule in its active form. This targeted release mechanism is a cornerstone of the therapeutic strategy for ADCs.

Quantitative Data and Performance Metrics

The efficiency and stability of conjugation reactions using this compound are critical for the successful development of bioconjugates. The following tables summarize key quantitative data related to the performance of this crosslinker.

| Table 1: this compound Physicochemical Properties | |

| Property | Value |

| Molecular Weight | 418.57 g/mol |

| Purity | Typically >95% |

| Solubility | Soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons. |

| Table 2: Typical Reaction Conditions for Boc Deprotection | |

| Reagent | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) |

| Concentration | 20-50% TFA in DCM |

| Temperature | Room Temperature |

| Reaction Time | 30-60 minutes |

| Quenching | Evaporation of TFA/DCM or precipitation of the product |

| Table 3: Thiol-Disulfide Exchange Reaction Parameters | |

| Reactants | Pyridyl disulfide moiety and a thiol-containing molecule |

| pH | 6.5 - 7.5 |

| Temperature | 4 - 25 °C |

| Reaction Time | 1 - 4 hours |

| Monitoring | Spectrophotometric measurement of pyridine-2-thione release at 343 nm |

| Table 4: Stability of Disulfide Linkage in ADCs | |

| Environment | Half-life |

| Human Plasma | Several days |

| Intracellular (High Glutathione) | Minutes to hours |

Detailed Experimental Protocols

The following protocols provide a general framework for the use of this compound in the synthesis of an Antibody-Drug Conjugate. Optimization of specific parameters may be required depending on the antibody, drug, and desired final product characteristics.

Protocol 1: Conjugation of this compound to a Thiol-Containing Antibody

Materials:

-

Antibody with accessible thiol groups (e.g., reduced interchain disulfides or engineered cysteines)

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.2

-

Dimethyl sulfoxide (DMSO)

-

Reducing agent (e.g., TCEP or DTT)

-

Desalting column (e.g., Sephadex G-25)

-

Reaction buffer (e.g., PBS with EDTA)

Procedure:

-

Antibody Reduction (if necessary):

-

Dissolve the antibody in PBS to a final concentration of 5-10 mg/mL.

-

Add a 10-20 fold molar excess of a reducing agent (e.g., TCEP).

-

Incubate at 37°C for 1-2 hours to reduce the disulfide bonds.

-

Remove the excess reducing agent using a desalting column equilibrated with reaction buffer.

-

-

Conjugation Reaction:

-

Dissolve this compound in DMSO to prepare a 10-20 mM stock solution.

-

Add a 5-10 fold molar excess of the this compound solution to the reduced antibody solution.

-

Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.

-

Monitor the reaction by measuring the release of pyridine-2-thione at 343 nm.

-

-

Purification:

-

Remove excess crosslinker and byproducts by size-exclusion chromatography (SEC) or dialysis against PBS.

-

Characterize the resulting antibody-linker conjugate to determine the degree of labeling (linker-to-antibody ratio) using techniques such as UV-Vis spectroscopy and mass spectrometry.

-

Protocol 2: Boc Deprotection and Drug Conjugation

Materials:

-

Antibody-linker conjugate from Protocol 1

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Activated drug molecule (e.g., NHS-ester of a cytotoxic drug)

-

Anhydrous aprotic solvent (e.g., DMF or DMSO)

-

Tertiary amine base (e.g., DIPEA or triethylamine)

-

Purification system (e.g., SEC or HIC)

Procedure:

-

Boc Deprotection:

-

Lyophilize the antibody-linker conjugate to remove aqueous buffer.

-

Resuspend the lyophilized conjugate in a solution of 20-50% TFA in DCM.

-

Incubate at room temperature for 30-60 minutes.

-

Remove the TFA and DCM by rotary evaporation or nitrogen stream.

-

-

Drug Conjugation:

-

Dissolve the deprotected antibody-linker in an anhydrous aprotic solvent.

-

Add a 3-5 fold molar excess of the activated drug molecule.

-

Add a 10-20 fold molar excess of a tertiary amine base to neutralize any residual TFA and facilitate the reaction.

-

Incubate at room temperature for 2-4 hours, or overnight at 4°C.

-

-

Final Purification and Characterization:

-

Purify the final ADC using SEC or hydrophobic interaction chromatography (HIC) to remove unreacted drug and other impurities.

-

Characterize the ADC to determine the final drug-to-antibody ratio (DAR), purity, and aggregation state using methods such as UV-Vis spectroscopy, HIC-HPLC, and SEC-HPLC.

-

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key processes involved in the application of this compound.

Caption: General workflow for sequential bioconjugation using this compound.

Caption: Mechanism of intracellular drug release from an ADC with a disulfide linker.

Conclusion

This compound stands out as a highly effective and versatile heterobifunctional crosslinker for the construction of well-defined bioconjugates. Its sequential reactivity, coupled with the stability and cleavability of the resulting disulfide bond, makes it an invaluable tool in the development of targeted therapies, particularly in the rapidly advancing field of antibody-drug conjugates. The detailed protocols and structured data presented in this guide provide a solid foundation for researchers and drug development professionals to harness the full potential of this powerful chemical tool.

The Strategic Role of the Boc Protecting Group in Boc-amino-PEG3-SSPy: A Technical Guide for Drug Development Professionals

IV. An In-depth Technical Guide on the Core

For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation and targeted therapeutics, the selection of appropriate linker molecules is paramount. This guide provides a detailed examination of Boc-amino-PEG3-SSPy, a heterobifunctional linker increasingly utilized in the synthesis of antibody-drug conjugates (ADCs). At the heart of this linker's functionality is the tert-butoxycarbonyl (Boc) protecting group, which plays a critical role in ensuring controlled and efficient conjugation. This document will elucidate the chemistry of the Boc group, its strategic importance in the context of the entire linker, and provide detailed experimental protocols and logical workflows relevant to its application.

The Chemistry and Function of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely employed amine protecting group in organic synthesis, particularly in peptide and bioconjugate chemistry.[1] Its primary function is to temporarily block the reactivity of a primary or secondary amine, preventing it from participating in unintended side reactions during a multi-step synthesis.[2]

The Boc group is chemically stable under a variety of conditions, including basic and nucleophilic environments, making it compatible with many standard coupling reactions.[3] However, its key advantage lies in its lability under mild acidic conditions.[4] Treatment with an acid such as trifluoroacetic acid (TFA) efficiently removes the Boc group, regenerating the free amine.[5][6] This deprotection reaction proceeds via the formation of a stable tert-butyl cation and carbamic acid, which readily decarboxylates to the amine and carbon dioxide.[2][7] This selective and clean removal is crucial for sequential and site-specific conjugation strategies.[1]

The Molecular Architecture of this compound

This compound is a heterobifunctional linker composed of three key components:

-

Boc-protected Amine: This end of the linker provides a latent reactive site. The Boc group ensures the amine remains unreactive until its strategic removal is desired.[8][9]

-

Polyethylene Glycol (PEG) Spacer (PEG3): The short chain of three ethylene glycol units enhances the solubility and biocompatibility of the linker and the resulting conjugate.[] The PEG spacer also provides spatial separation between the conjugated molecules, which can be critical for maintaining their biological activity.[8]

-

Pyridyl Disulfide (SSPy): This group is reactive towards free thiol (sulfhydryl) groups, such as those found in the cysteine residues of antibodies.[11] The resulting disulfide bond is relatively stable in the bloodstream but is susceptible to cleavage by reducing agents like glutathione, which is present in higher concentrations inside cells.[12][13] This feature enables the targeted release of a conjugated payload within the intracellular environment.

Below is the chemical structure of this compound:

Caption: Chemical Structure of this compound.

The Strategic Importance of the Boc Group in ADC Synthesis

The Boc group in this compound is instrumental in the controlled, stepwise synthesis of antibody-drug conjugates. Its presence allows for a defined conjugation strategy, which is a critical aspect of developing effective and safe ADCs.[4]

A typical workflow for synthesizing an ADC using this linker involves several distinct steps where the Boc group's protective role is essential. The following diagram illustrates this logical workflow.

Caption: Logical workflow for ADC synthesis using this compound.

By protecting the amine, the Boc group allows for the initial conjugation of a cytotoxic drug to the deprotected amine of the linker. Only after this step is the antibody's disulfide bonds reduced to generate free thiols for the final conjugation reaction with the pyridyl disulfide end of the linker-drug construct. This prevents unwanted reactions and ensures a more homogenous final product.

Experimental Protocols

The following are representative experimental protocols for the key steps involving the this compound linker. These protocols are based on established methods for Boc deprotection and ADC conjugation.[4][5][14]

Boc Deprotection of this compound

Objective: To remove the Boc protecting group to expose the primary amine for subsequent conjugation.

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous DCM (e.g., 10 mL per gram of starting material).

-

To the stirred solution, add TFA (e.g., 10-20 equivalents, or a 20-50% solution of TFA in DCM).[5]

-

Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, remove the solvent and excess TFA in vacuo using a rotary evaporator.

-

Dissolve the residue in DCM and wash with saturated NaHCO₃ solution to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the deprotected amino-PEG3-SSPy.

| Parameter | Condition | Source |

| Solvent | Dichloromethane (DCM) | [5] |

| Reagent | Trifluoroacetic acid (TFA) | [5][6] |

| TFA Concentration | 20-50% in DCM | [5][15] |

| Reaction Time | 1-4 hours | [5] |

| Temperature | Room Temperature | [4] |

| Work-up | Neutralization with NaHCO₃ | [5] |

| Representative Yield | >95% (crude) | [14] |

Conjugation of Deprotected Linker to a Drug Payload

Objective: To conjugate the free amine of the linker to a carboxyl-containing cytotoxic drug.

Materials:

-

Amino-PEG3-SSPy (from step 4.1)

-

Carboxyl-containing cytotoxic drug

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., HATU)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Standard laboratory glassware

Procedure:

-

Dissolve the cytotoxic drug (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.

-

Add DCC (1.1 equivalents) to the solution and stir at room temperature for 2-4 hours to activate the carboxyl group.

-

Add a solution of amino-PEG3-SSPy (1 equivalent) in anhydrous DMF to the reaction mixture.

-

Stir the reaction overnight at room temperature.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Purify the drug-linker conjugate by preparative HPLC.

| Parameter | Condition | Source |

| Solvent | N,N-Dimethylformamide (DMF) | [16] |

| Coupling Agent | DCC/NHS or HATU | [16] |

| Reaction Time | 12-24 hours | [16] |

| Temperature | Room Temperature | [16] |

| Purification | Preparative HPLC | [14] |

| Representative Yield | 60-80% | [11] |

Conjugation of Drug-Linker to a Monoclonal Antibody

Objective: To conjugate the pyridyl disulfide end of the drug-linker construct to the free thiols of a reduced monoclonal antibody.

Materials:

-

Drug-PEG3-SSPy conjugate

-

Monoclonal antibody (mAb)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Size-exclusion chromatography (SEC) column

Procedure:

-

Dissolve the mAb in PBS.

-

Add a solution of TCEP (e.g., 5-10 equivalents per disulfide bond) to the mAb solution to reduce the interchain disulfide bonds.

-

Incubate the reaction at 37°C for 1-2 hours.

-

Remove excess TCEP by buffer exchange using an SEC column.

-

Immediately add the Drug-PEG3-SSPy conjugate (e.g., 5-10 equivalents per mAb) to the reduced mAb solution.

-

Incubate the reaction at room temperature for 2-4 hours.

-

Purify the resulting ADC by SEC to remove unconjugated drug-linker and other impurities.

-

Characterize the ADC for drug-to-antibody ratio (DAR) by hydrophobic interaction chromatography (HIC) and mass spectrometry.

| Parameter | Condition | Source |

| Reducing Agent | TCEP | [9] |

| Reaction Buffer | PBS, pH 7.4 | [9] |

| Reaction Time | 2-4 hours | [11] |

| Temperature | Room Temperature | [11] |

| Purification | Size-Exclusion Chromatography | [9] |

| Representative DAR | 2-4 | [9] |

Application in Targeted Cancer Therapy: The HER2 Signaling Pathway

ADCs synthesized using linkers like this compound are often designed to target specific cancer cell surface receptors. A prominent example is the human epidermal growth factor receptor 2 (HER2), which is overexpressed in certain types of breast and gastric cancers.[1][14] An ADC targeting HER2 will bind to the receptor, be internalized by the cell, and release its cytotoxic payload, leading to cell death. The following diagram illustrates the HER2 signaling pathway and the point of intervention by a HER2-targeting ADC.

Caption: Simplified HER2 signaling pathway and ADC mechanism of action.

The binding of the ADC to HER2 can block the downstream signaling pathways (PI3K/AKT/mTOR and RAS/RAF/MEK/ERK) that promote cell growth and survival. Following internalization, the linker is cleaved in the lysosome, releasing the cytotoxic drug which then induces apoptosis.

Conclusion

The Boc protecting group is a cornerstone of the functionality of the this compound linker. Its ability to be selectively removed under mild acidic conditions enables a controlled and sequential approach to the synthesis of complex biomolecules like antibody-drug conjugates. This level of control is essential for producing homogenous and effective targeted therapies. Understanding the role of the Boc group, in conjunction with the PEG spacer and the cleavable disulfide linkage, provides drug development professionals with the chemical rationale to effectively design and synthesize next-generation ADCs for a variety of therapeutic applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. WO2015057699A2 - Pegylated drug-linkers for improved ligand-drug conjugate pharmacokinetics - Google Patents [patents.google.com]

- 4. Amine Protection / Deprotection [fishersci.co.uk]

- 5. Boc Deprotection - TFA [commonorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. heterobifunctional pegs [jenkemusa.com]

- 9. researchgate.net [researchgate.net]

- 11. HER2 signaling pathway activation and response of breast cancer cells to HER2-targeting agents is dependent strongly on the 3D microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Boc-NH-PEG4-CH2CH2NH2 | 5 unit PEG ADC linker | CAS# 811442-84-9 | synthesis of antibody-drug conjugates (ADCs) | InvivoChem [invivochem.com]

- 13. BroadPharm has filed a new non-provisional US patent for PEGylated Cyanines | BroadPharm [broadpharm.com]

- 14. rsc.org [rsc.org]

- 15. Reddit - The heart of the internet [reddit.com]

- 16. WO2018218004A1 - Linkers for antibody drug conjugates - Google Patents [patents.google.com]

The Pyridyl Disulfide Group: A Technical Guide to Thiol-Reactive Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

The pyridyl disulfide group is a cornerstone of modern bioconjugation, offering a robust and versatile method for linking molecules to proteins, peptides, and other biomolecules through a cleavable disulfide bond. This guide provides an in-depth exploration of the core chemistry, applications, and practical considerations for utilizing this powerful tool in research and drug development.

Core Principles: The Thiol-Disulfide Exchange Reaction

The utility of the pyridyl disulfide group lies in its efficient and specific reaction with free sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins. This reaction, known as thiol-disulfide exchange, is a reversible nucleophilic substitution.[1][2]

The key features of this reaction are:

-

Specificity: It selectively targets free thiols, minimizing off-target reactions with other amino acid residues.

-

Driving Force: The reaction is driven forward by the formation of a stable and unreactive leaving group, pyridine-2-thione.[3] This byproduct has a strong absorbance at 343 nm, which provides a convenient method for monitoring the reaction progress in real-time.[4][5]

-

pH Dependence: The reaction rate is pH-dependent, with optimal rates typically observed between pH 7 and 8.[4][6] This is because the reactive species is the thiolate anion (R-S⁻), and its concentration increases with pH above the pKa of the thiol group.

The Mechanism of Thiol-Disulfide Exchange

The reaction proceeds through a nucleophilic attack of a thiolate anion on one of the sulfur atoms of the pyridyl disulfide group. This forms a transient mixed disulfide intermediate, which then rearranges to release the stable pyridine-2-thione leaving group, resulting in the formation of a new, stable disulfide bond between the two molecules of interest.

Caption: Mechanism of the thiol-disulfide exchange reaction.

Applications in Bioconjugation

The pyridyl disulfide group is widely employed in various bioconjugation applications, primarily due to the cleavable nature of the resulting disulfide bond.

-

Antibody-Drug Conjugates (ADCs): This is a prominent application where potent cytotoxic drugs are linked to monoclonal antibodies.[7] The disulfide linker is stable in the bloodstream but is cleaved in the reducing environment of the tumor cell's cytosol, releasing the drug precisely at the target site.[5][8][] The intracellular concentration of glutathione (GSH), a key reducing agent, is significantly higher (1-10 mM) compared to the blood (2-10 µM), providing the basis for this targeted release.[3][8]

-

Drug Delivery Systems: Pyridyl disulfide chemistry is used to attach drugs to various carriers like polymers, nanoparticles, and liposomes.[7][10][11] This approach enables the development of redox-responsive drug delivery systems that release their cargo in specific cellular compartments.[12]

-

Protein Modification and Labeling: This chemistry is used to attach labels such as fluorescent dyes, biotin, or polyethylene glycol (PEG) to proteins for various research purposes.

Stability of the Disulfide Linker

The stability of the disulfide bond formed is a critical factor, especially in drug delivery applications.

| Environment | Glutathione (GSH) Concentration | Disulfide Bond Stability | Rationale |

| Bloodstream (Extracellular) | Low (2-10 µM) | Stable | The low reducing potential of the blood ensures the integrity of the bioconjugate during circulation.[5][8] |

| Cytosol (Intracellular) | High (1-10 mM) | Labile / Cleavable | The high concentration of GSH and other reducing agents facilitates the cleavage of the disulfide bond, releasing the conjugated molecule.[3][8] |

| Tumor Microenvironment | Higher than normal cells | More Labile | Cancer cells often have even higher reductive potential, further enhancing the targeted release of drugs from ADCs.[5][8] |

Factors influencing the stability of the disulfide bond include steric hindrance around the bond. Introducing bulky groups, such as methyl groups, adjacent to the disulfide can increase its stability and resistance to premature cleavage.[13]

Experimental Protocols

A. Protein Modification using SPDP (Succinimidyl 3-(2-pyridyldithio)propionate)

SPDP is a heterobifunctional crosslinker containing an amine-reactive N-hydroxysuccinimide (NHS) ester and a thiol-reactive pyridyl disulfide group. This allows for the conjugation of a molecule with a free thiol to a protein's primary amines (e.g., lysine residues).

Materials:

-

Protein to be modified (1-5 mg/mL in amine-free buffer)

-

SPDP reagent

-

Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0

-

Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Desalting column

-

Thiol-containing molecule for conjugation

Procedure:

-

Prepare SPDP Solution: Dissolve the SPDP reagent in DMSO or DMF to prepare a stock solution (e.g., 20 mM).[14]

-

Activate Protein:

-

Remove Excess SPDP: Pass the reaction mixture through a desalting column to remove non-reacted SPDP and the NHS leaving group.

-

Conjugation with Thiol-Molecule:

-

Add the thiol-containing molecule to the purified, SPDP-activated protein.

-

Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C.

-

-

Monitor Reaction: The release of pyridine-2-thione can be monitored spectrophotometrically by measuring the absorbance at 343 nm.[4][5]

-

Purification: Purify the final bioconjugate using an appropriate method, such as size-exclusion chromatography, to remove the pyridine-2-thione and any unreacted molecules.

Caption: Experimental workflow for protein modification using SPDP.

B. Quantification of Thiols with 4,4'-Dithiodipyridine (4-PDS)

4,4'-Dithiodipyridine (also known as 4,4'-dipyridyl disulfide or 4-PDS) is an alternative to Ellman's reagent (DTNB) for quantifying free thiols. It offers the advantage of being effective over a broader and lower pH range.[15]

Materials:

-

Sample containing free thiols

-

4-PDS solution in a suitable solvent (e.g., ethanol)

-

Assay Buffer (e.g., phosphate buffer, pH 5.5)

-

Spectrophotometer

Procedure:

-

Prepare a standard curve using a known concentration of a thiol-containing compound (e.g., cysteine or glutathione).

-

Add the sample containing the unknown thiol concentration to the assay buffer.

-

Add the 4-PDS solution to the sample.

-

Incubate for a short period (typically a few minutes) at room temperature.

-

Measure the absorbance of the released 4-thiopyridone at 324 nm.[15]

-

Calculate the concentration of free thiols in the sample by comparing its absorbance to the standard curve. The molar extinction coefficient of 4-thiopyridone is approximately 19,800 M⁻¹cm⁻¹ to 21,000 M⁻¹cm⁻¹.[15]

Factors Affecting the Thiol-Disulfide Exchange Reaction

Several factors can influence the efficiency and specificity of the conjugation reaction.

Caption: Key factors influencing the thiol-disulfide exchange reaction.

-

pH: As mentioned, the reaction is pH-dependent. While optimal rates are between pH 7-8, performing the reaction at a slightly lower pH (e.g., 6.5-7.0) can sometimes improve specificity by minimizing the reactivity of less accessible thiols.

-

Steric Hindrance: The accessibility of the thiol group is crucial.[6] Thiols buried within the three-dimensional structure of a protein may react slowly or not at all. The size of the molecule being conjugated can also affect the reaction kinetics.[6]

-

Reducing Agents: The reaction buffer must be free of extraneous reducing agents (e.g., DTT, TCEP) as they will compete for the pyridyl disulfide group.

Conclusion

The pyridyl disulfide group remains a vital tool in the bioconjugation toolbox. Its specificity for thiols, the ability to monitor the reaction in real-time, and the cleavable nature of the resulting disulfide bond make it particularly well-suited for the development of targeted therapeutics and other advanced biomaterials. A thorough understanding of the underlying chemistry and careful optimization of reaction conditions are key to harnessing the full potential of this versatile technology.

References

- 1. Kinetics and mechanisms of thiol-disulfide exchange covering direct substitution and thiol oxidation-mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thiol-disulfide exchange between the PDI family of oxidoreductases negates the requirement for an oxidase or reductase for each enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Disulfide-containing monomers in chain-growth polymerization - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01291J [pubs.rsc.org]

- 4. broadpharm.com [broadpharm.com]

- 5. Bot Detection [iris-biotech.de]

- 6. Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-responsive polymeric materials - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Application of a water-soluble pyridyl disulfide amine linker for use in Cu-free click bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. genscript.com [genscript.com]

- 12. researchgate.net [researchgate.net]

- 13. Dual reactivity disulfide bridging reagents; enabling new approaches to antibody fragment bioconjugation - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04531A [pubs.rsc.org]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Boc-amino-PEG3-SSPy in Targeted Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) representing a significant advancement. The efficacy and safety of these complex biotherapeutics are critically dependent on the linker connecting the monoclonal antibody to the potent cytotoxic payload. This technical guide provides an in-depth examination of Boc-amino-PEG3-SSPy, a heterobifunctional and cleavable linker, and its applications in the targeted delivery of therapeutic agents. This document details the linker's core attributes, experimental protocols for its use, and the underlying biological pathways influenced by the delivered payloads.

Introduction to this compound

This compound is a versatile linker molecule designed for the synthesis of ADCs. Its structure comprises three key functional components:

-

Boc-protected Amine: The tert-butyloxycarbonyl (Boc) protecting group provides a stable amine functionality that can be selectively deprotected under acidic conditions. This allows for the controlled, sequential conjugation of a cytotoxic drug.

-

PEG3 Spacer: A three-unit polyethylene glycol (PEG) spacer enhances the linker's hydrophilicity. This is crucial for improving the solubility and pharmacokinetic properties of the resulting ADC, as many cytotoxic payloads are hydrophobic. The PEG spacer can also help to reduce aggregation and potential immunogenicity.

-

Pyridyl Disulfide (SSPy): This functional group reacts with free thiol groups, such as those on cysteine residues of a monoclonal antibody, to form a cleavable disulfide bond. This disulfide linkage is relatively stable in the bloodstream but is susceptible to cleavage in the reducing environment of the intracellular space, primarily through the action of glutathione.

This combination of features allows for a controlled and site-specific conjugation process, leading to the production of more homogeneous ADCs with a defined drug-to-antibody ratio (DAR).

Core Attributes and Physicochemical Properties

The fundamental properties of this compound are summarized below. While specific values may vary slightly between suppliers, the following table provides representative data.

| Property | Value | Source(s) |

| Molecular Weight | 418.57 g/mol | [1] |

| Molecular Formula | C18H30N2O5S2 | [1] |

| Purity | Typically ≥95% | [2] |

| Appearance | Solid | [1] |

| Solubility | Soluble in DMSO, DMF, DCM, THF | [3][4] |

| Storage Conditions | -20°C, keep in dry and avoid sunlight | [5] |

Mechanism of Action in Targeted Drug Delivery

The strategic design of this compound facilitates a multi-stage process for targeted drug delivery, culminating in the release of the cytotoxic payload within the target cancer cell.

ADC Synthesis and Characterization

The synthesis of an ADC using this compound is a two-stage process. First, the pyridyldithio group of the linker is conjugated to the antibody. Following purification, the Boc protecting group is removed, and the cytotoxic drug is attached to the newly exposed amine.

Intracellular Cleavage and Payload Release

The disulfide bond within the linker is designed to be cleaved in the reducing environment of the cell's cytoplasm, where the concentration of glutathione (GSH) is significantly higher (1–10 mM) than in the blood plasma (~5 µM)[6]. This differential stability is a key feature of disulfide linkers, ensuring that the cytotoxic payload remains attached to the antibody while in circulation, minimizing off-target toxicity[6][7]. Upon internalization of the ADC into the target cell, the high intracellular GSH concentration facilitates the reduction of the disulfide bond, releasing the drug to exert its cytotoxic effect.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the synthesis and evaluation of ADCs using this compound.

Synthesis of Antibody-Linker Conjugate

-

Antibody Reduction (Partial):

-

Prepare a solution of the monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4) containing EDTA.

-

Add a controlled molar excess of a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), to partially reduce the interchain disulfide bonds, exposing free thiol groups.

-

Incubate the reaction at 37°C for 1-2 hours.

-

Remove the excess reducing agent by dialysis or using a desalting column.

-

-

Linker Conjugation:

-

Dissolve this compound in an organic co-solvent like DMSO.

-

Add the linker solution to the reduced antibody solution at a specific molar ratio to control the drug-to-antibody ratio (DAR).

-

Allow the reaction to proceed at room temperature for 2-4 hours with gentle mixing.

-

The pyridyldithio group of the linker will react with the free thiols on the antibody via a disulfide exchange reaction.

-

-

Purification:

-

Purify the antibody-linker conjugate using techniques such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove unreacted linker and other small molecules[8].

-

Boc Deprotection and Drug Conjugation

-

Boc Deprotection:

-

To the purified antibody-linker conjugate, add a solution of trifluoroacetic acid (TFA) in an organic solvent like dichloromethane (DCM) to achieve a final concentration of 20-50% TFA[9].

-

Incubate at room temperature for 30-60 minutes to remove the Boc protecting group, exposing the primary amine.

-

Neutralize the reaction and remove the TFA by buffer exchange.

-

-

Payload Conjugation:

-

Activate the carboxylic acid group of the cytotoxic payload using a coupling agent such as N-Hydroxysuccinimide (NHS) and a carbodiimide (e.g., EDC).

-

Add the activated payload to the deprotected antibody-linker conjugate.

-

Allow the conjugation reaction to proceed at room temperature for 4-12 hours.

-

-

Final Purification:

Characterization of the ADC

-

Drug-to-Antibody Ratio (DAR) Determination:

-

Use techniques like UV-Vis spectroscopy, reverse-phase high-performance liquid chromatography (RP-HPLC), or mass spectrometry (MS) to determine the average number of drug molecules conjugated to each antibody[][13].

-

-

Purity and Aggregation Analysis:

-

Employ size-exclusion chromatography (SEC-HPLC) to assess the purity of the ADC and to quantify the presence of aggregates.

-

-

In Vitro Plasma Stability:

-

In Vitro Cytotoxicity Assay:

-

Culture target (antigen-positive) and non-target (antigen-negative) cells in 96-well plates.

-

Treat the cells with serial dilutions of the ADC for 72-96 hours.

-

Assess cell viability using assays such as MTT or CellTiter-Glo.

-

Calculate the IC50 (half-maximal inhibitory concentration) to determine the potency and specificity of the ADC[3][16].

-

Quantitative Data Presentation

The following tables summarize representative quantitative data for ADCs constructed with disulfide-containing PEG linkers. It is important to note that specific values will vary depending on the antibody, payload, and precise experimental conditions.

Table 1: Representative Drug-to-Antibody Ratio (DAR) Data

| ADC Component | Method | Average DAR | Reference(s) |

| Trastuzumab-SSPy-DM1 | HIC-HPLC | 3.8 | [17] |

| Anti-CD22-SSPy-MMAE | LC-MS | 4.0 | [18] |

Table 2: Representative In Vitro Stability and Drug Release Data

| Linker Type | Matrix | Time Point | % Intact ADC | Reference(s) |

| SSPy-PEG | Human Plasma | 7 days | >90% | [19][20] |

| SSPy-PEG | Mouse Plasma | 7 days | ~85% | [19] |

| Condition | Time Point | % Drug Release | Reference(s) |

| ADC in presence of 5 mM Glutathione | 24 hours | ~60% | [13] |

| ADC in presence of 10 mM Glutathione | 24 hours | >80% | [13] |

Signaling Pathways and Experimental Workflows

The ultimate mechanism of action of an ADC is determined by the cytotoxic payload. The following diagrams, generated using Graphviz, illustrate the signaling pathways affected by common payloads and the experimental workflow for ADC development.

Signaling Pathways

Caption: Signaling pathway for ADCs with tubulin inhibitor payloads.

Caption: Signaling pathway for ADCs with PBD dimer payloads.

Experimental Workflow

Caption: Experimental workflow for ADC synthesis and evaluation.

Conclusion

This compound is a well-designed heterobifunctional linker that enables the controlled synthesis of antibody-drug conjugates. Its key features, including a Boc-protected amine for sequential drug attachment, a hydrophilic PEG spacer, and a glutathione-cleavable disulfide bond, contribute to the development of ADCs with improved homogeneity, stability, and targeted payload release. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals working to advance the field of targeted cancer therapy. Further research into novel linker technologies will continue to refine the efficacy and safety profiles of next-generation ADCs.

References

- 1. Enhancing the bystander effect of antibody-drug conjugate by using a novel caspase-3 cleavable peptide linker to overcome tumor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Creative Biolabs [creative-biolabs.com]

- 3. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 4. researchgate.net [researchgate.net]

- 5. almacgroup.com [almacgroup.com]

- 6. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. hpst.cz [hpst.cz]

- 9. researchgate.net [researchgate.net]

- 10. Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]

- 13. agilent.com [agilent.com]

- 14. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]

- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. lcms.cz [lcms.cz]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

An In-Depth Technical Guide to PEGylation with Boc-amino-PEG3-SSPy Linkers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of Boc-amino-PEG3-SSPy linkers in PEGylation, a critical bioconjugation technique for enhancing the therapeutic properties of biomolecules. This document details the linker's structure, mechanism of action, and provides detailed experimental protocols for its application, particularly in the development of Antibody-Drug Conjugates (ADCs).

Introduction to this compound Linkers

The this compound linker is a trifunctional molecule designed for the precise and controlled conjugation of a payload molecule (e.g., a cytotoxic drug) to a biomolecule, typically a protein such as a monoclonal antibody. Its structure consists of three key components:

-

Boc (tert-Butyloxycarbonyl) protected amine: A terminal amine group protected by a Boc group. The Boc group is a widely used protecting group in organic synthesis, known for its stability under a variety of conditions and its facile removal under mild acidic conditions. This allows for the selective deprotection and subsequent conjugation of a payload molecule.

-

PEG3 (Triethylene glycol) spacer: A short polyethylene glycol chain composed of three ethylene glycol units. The PEG spacer is hydrophilic, which enhances the solubility and reduces the aggregation of the resulting conjugate.[1] It also provides a flexible linkage, minimizing steric hindrance between the conjugated molecules.[2]

-

SSPy (2-Pyridyl disulfide) group: A terminal reactive group that specifically reacts with free thiol (sulfhydryl) groups, such as those found in cysteine residues of proteins, to form a cleavable disulfide bond.[3] This disulfide linkage is relatively stable in the bloodstream but can be cleaved in the reducing environment inside a cell, enabling the targeted release of the payload.[][5]

The combination of these three components makes the this compound linker a versatile tool for creating advanced bioconjugates with controlled drug loading and targeted release mechanisms.

Mechanism of Action

The utility of the this compound linker lies in its sequential reactivity, allowing for a step-wise construction of an antibody-drug conjugate. The general workflow involves:

-

Payload Attachment: The process begins with the deprotection of the Boc group to reveal a primary amine. A payload molecule, typically activated with an N-hydroxysuccinimide (NHS) ester, is then reacted with the free amine to form a stable amide bond.

-

Antibody Conjugation: The SSPy end of the linker-payload construct is then reacted with a thiol group on a monoclonal antibody. These thiols are often generated by the selective reduction of interchain disulfide bonds within the antibody's hinge region.[6] This reaction results in the formation of a new disulfide bond between the linker and the antibody, releasing pyridine-2-thione as a byproduct.[7]

-

Payload Release: Once the ADC binds to its target antigen on a cancer cell, it is internalized.[8] The higher concentration of reducing agents, such as glutathione, inside the cell cleaves the disulfide bond, releasing the payload to exert its cytotoxic effect.[]

Quantitative Data

| Parameter | Value | Reference |

| Boc Deprotection Efficiency | >95% | General protocol |

| NHS Ester Conjugation Efficiency | 80-95% | [] |

| Pyridyl Disulfide Conjugation Efficiency | >90% | [7][11] |

Table 1: Representative Reaction Efficiencies

| Linker Type | Half-life in Human Plasma | Cleavage Conditions | Reference |

| Unhindered Disulfide | Low (hours) | 1-10 mM Glutathione | [12] |

| Sterically Hindered Disulfide | High (days) | 1-10 mM Glutathione | [12][13] |

| Pyridyl Disulfide Conjugate | Generally stable, dependent on steric hindrance | DTT, TCEP, Glutathione | [] |

Table 2: Stability and Cleavage of Disulfide Linkers

Experimental Protocols

The following are detailed, generalized protocols for the key steps in utilizing the this compound linker. It is crucial to optimize these protocols for specific payloads and antibodies.

Boc Deprotection of the Linker

This protocol describes the removal of the Boc protecting group to expose the primary amine.

Materials:

-

This compound linker

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Thin-layer chromatography (TLC) supplies

Procedure:

-

Dissolve the this compound linker in anhydrous DCM (e.g., 10 mg/mL).

-

Add an equal volume of TFA to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

-

Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected amino-PEG3-SSPy linker.

-

Confirm the identity and purity of the product by mass spectrometry and NMR.

Activation of Payload with NHS Ester and Conjugation to Deprotected Linker

This protocol describes the activation of a carboxyl-containing payload and its conjugation to the deprotected linker.

Materials:

-

Payload with a carboxylic acid group

-

N-Hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Deprotected amino-PEG3-SSPy linker

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

HPLC for purification

Procedure:

-

Payload Activation:

-

Dissolve the payload (1 equivalent), NHS (1.1 equivalents), and DCC or EDC (1.1 equivalents) in anhydrous DMF.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the formation of the NHS ester by TLC or LC-MS.

-

-

Conjugation:

-

In a separate flask, dissolve the deprotected amino-PEG3-SSPy linker (1 equivalent) and TEA or DIPEA (2 equivalents) in anhydrous DMF.

-

Add the activated payload solution to the linker solution.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

-

Purification:

-

Purify the resulting payload-linker conjugate by reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain the final product.

-

Characterize the product by mass spectrometry.

-

Antibody Reduction and Conjugation with Payload-Linker

This protocol details the partial reduction of an antibody and its conjugation to the payload-linker construct.

Materials:

-

Monoclonal antibody (e.g., Trastuzumab)

-

Phosphate-buffered saline (PBS), pH 7.4, containing 1 mM EDTA

-

Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Payload-linker construct with SSPy group

-

Desalting column (e.g., Sephadex G-25)

-

Hydrophobic Interaction Chromatography (HIC) column for analysis

Procedure:

-

Antibody Reduction:

-

Prepare a solution of the antibody in PBS with EDTA.

-

Add a calculated amount of TCEP or DTT solution (typically 2-5 molar equivalents per antibody) to achieve the desired degree of reduction (e.g., 4 or 8 free thiols per antibody).[6]

-

Incubate at 37°C for 30-90 minutes.[14]

-

Immediately purify the reduced antibody using a desalting column equilibrated with PBS with EDTA to remove the reducing agent.

-

-

Conjugation:

-

Immediately add the payload-linker construct (typically 1.5-2 molar equivalents per free thiol) to the reduced antibody solution.

-

Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.

-

The reaction can be monitored by the release of pyridine-2-thione, which absorbs at 343 nm.[15]

-

-

Purification and Characterization:

-

Purify the resulting ADC using a desalting column to remove unreacted payload-linker and byproducts.

-

Further purification to remove aggregates can be performed using size-exclusion chromatography (SEC).

-

Characterize the ADC to determine the drug-to-antibody ratio (DAR) using HIC-HPLC and/or mass spectrometry.[16]

-

Cleavage of the Disulfide Bond

This protocol describes the in vitro cleavage of the disulfide bond to release the payload.

Materials:

-

Purified ADC

-

PBS, pH 7.4

-

Dithiothreitol (DTT) or Glutathione (GSH)

-

LC-MS for analysis

Procedure:

-

Prepare a solution of the ADC in PBS.

-

Add a solution of DTT or GSH to a final concentration of 1-10 mM.

-

Incubate the mixture at 37°C.

-

At various time points, take aliquots of the reaction mixture and analyze by LC-MS to monitor the release of the payload from the antibody.

Visualizations

Signaling Pathway: HER2-Targeted ADC Mechanism of Action

The following diagram illustrates the mechanism of action of an ADC targeting the HER2 receptor, a common target in breast cancer therapy.[17][18]

Caption: Mechanism of action of a HER2-targeted antibody-drug conjugate.

Experimental Workflow: Synthesis of an ADC using this compound Linker

The following diagram outlines the key steps in the synthesis and characterization of an ADC using the this compound linker.[19][20]

Caption: General workflow for the synthesis and characterization of an ADC.

Conclusion

The this compound linker is a powerful and versatile tool in the field of bioconjugation, enabling the development of sophisticated therapeutic agents like ADCs. Its well-defined structure allows for a controlled, stepwise synthesis process, while the cleavable disulfide bond facilitates targeted drug release. A thorough understanding of the reaction mechanisms and careful optimization of the experimental protocols are essential for the successful application of this technology in the development of next-generation biotherapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. heterobifunctional pegs [jenkemusa.com]

- 3. researchgate.net [researchgate.net]

- 5. Application of a water-soluble pyridyl disulfide amine linker for use in Cu-free click bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. broadpharm.com [broadpharm.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. agilent.com [agilent.com]

- 17. researchgate.net [researchgate.net]

- 18. Antibody-Drug Conjugates Workflows | Genedata [genedata.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. general-lab-solutions.dksh.com.sg [general-lab-solutions.dksh.com.sg]

Navigating the Unseen: A Technical Guide to the Safe Handling of Boc-amino-PEG3-SSPy

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling guidelines for Boc-amino-PEG3-SSPy, a heterobifunctional linker commonly utilized in bioconjugation and drug delivery system development. Given the absence of a specific Material Safety Data Sheet (MSDS) for this novel compound, this document synthesizes available data from structurally similar molecules and general principles of laboratory safety for handling polyethylene glycol (PEG) containing reagents. The information herein is intended to empower researchers to work safely and effectively with this versatile chemical tool.

Section 1: Compound Profile and Physicochemical Properties

This compound, or tert-butyloxycarbonyl-amino-triethylene glycol-dithiodipyridine, is a valuable reagent for introducing a protected amine functionality and a reactive disulfide bond. The pyridyl disulfide group specifically reacts with free sulfhydryl groups to form a stable disulfide linkage, a cornerstone of many bioconjugation strategies. While specific quantitative data for this compound is not publicly available, the properties of analogous compounds provide a reasonable baseline for handling and storage.

Table 1: Physicochemical Properties of Structurally Similar PEGylated Compounds

| Property | Boc-amino-PEG3-SS-acid[1][2] | Boc-Amino-PEG3-Amine[3][4][5] | General PEG Properties[6][7][8] |

| Molecular Formula | C16H31NO7S2[1][2] | C13H28N2O5[3][4][5] | (C2H4O)n+1H2O |

| Molecular Weight | 413.56 g/mol [1] | 292.38 g/mol [5] | Variable |

| Physical Form | Colorless oil[1] | Colorless to light yellow/orange clear to cloudy liquid | Liquid or waxy solid |

| Solubility | Soluble in DCM, THF, acetonitrile, DMF, and DMSO[1] | Soluble in Water, DMSO, DCM, DMF[4] | Generally water-soluble, solubility decreases with increasing molecular weight |

| Purity | >95%[1] or >96%[2] | >96.0% (GC)[5] | Variable |

| Storage Conditions | -20°C[1] | Frozen (-20°C), store under inert gas[4][5] | -5°C, keep in dry and avoid sunlight[3][9] |

| Conditions to Avoid | Not specified | Light Sensitive, Moisture Sensitive, Heat Sensitive[5] | Not specified |

Section 2: Hazard Identification and General Safety Precautions

While specific toxicity data for this compound is unavailable, the constituent functional groups suggest potential hazards that warrant careful handling. The pyridyl disulfide moiety can release pyridine-2-thione upon reaction, which may be irritating. The Boc-protected amine is generally stable but can be cleaved under acidic conditions. As a general principle for any novel chemical, it should be treated as potentially hazardous.

General Handling Guidelines:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the compound in its powdered form or when preparing solutions.

-

Avoid Inhalation, Ingestion, and Skin Contact: Prevent direct contact with the skin and eyes. Do not inhale dust or vapors.

-

Hygienic Practices: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Section 3: Experimental Protocols for Safe Handling

The following protocols outline a general workflow for the safe handling of this compound in a research laboratory setting.

Receiving and Storage

-

Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

-

Verification: Confirm that the compound name and structure on the label match the order.

-

Storage: Store the compound in a tightly sealed container at the recommended temperature of -20°C, protected from light and moisture.[4][5] Storing under an inert atmosphere (e.g., argon or nitrogen) is also recommended to prevent degradation.[5]

Solution Preparation

-

Pre-weighing: Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Weighing: Accurately weigh the desired amount of the compound in a chemical fume hood.

-

Dissolution: Add the appropriate solvent (e.g., DMSO, DMF, DCM) to the compound.[1][4] Ensure the chosen solvent is compatible with the subsequent experimental steps. Mix gently until fully dissolved.

Waste Disposal

-

Collection: Collect all waste materials containing this compound in a designated, labeled hazardous waste container.

-

Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

Section 4: Visualizing Workflows and Mechanisms

Safe Handling Workflow

The following diagram illustrates the logical progression of steps for safely handling this compound from receipt to disposal.

References

- 1. Boc-amino-PEG3-SS-acid - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 2. precisepeg.com [precisepeg.com]

- 3. BOC-NH-PEG3-NH2, 101187-40-0, t-Boc-N-amido-PEG3-amine - Biopharma PEG [biochempeg.com]

- 4. t-Boc-N-Amido-PEG3-amine, 101187-40-0 | BroadPharm [broadpharm.com]

- 5. Boc-Amino-PEG3-Amine 101187-40-0 | TCI AMERICA [tcichemicals.com]

- 6. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]

- 8. idosi.org [idosi.org]

- 9. Boc-NH-PEG3-OH | CAS:139115-92-7 | Biopharma PEG [biochempeg.com]

Methodological & Application

Application Notes and Protocols for Boc-amino-PEG3-SSPy Reaction with Thiol Groups on Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-amino-PEG3-SSPy is a heterobifunctional crosslinker that plays a crucial role in bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs).[1][][3] This reagent features a Boc-protected amine at one terminus and a pyridyl disulfide (SSPy) group at the other, connected by a 3-unit polyethylene glycol (PEG) spacer. The SSPy group selectively reacts with free thiol (sulfhydryl) groups on proteins, forming a stable, yet cleavable, disulfide bond.[][4] The PEG spacer enhances the solubility and biocompatibility of the resulting conjugate.[][5] The Boc-protected amine allows for subsequent, orthogonal deprotection and further modification, making it a versatile tool in the construction of complex biomolecules.[6][7]

These application notes provide a detailed protocol for the reaction of this compound with protein thiol groups, methods for purification and characterization of the conjugate, and a summary of typical reaction parameters.

Principle of Reaction

The core of the conjugation chemistry lies in the thiol-disulfide exchange reaction between the pyridyl disulfide group of this compound and a thiol group on a protein, typically from a cysteine residue. In this reaction, the protein's thiol group attacks the disulfide bond of the SSPy reagent, leading to the formation of a new disulfide bond between the protein and the linker. This reaction releases pyridine-2-thione, a chromophore that can be monitored spectrophotometrically at 343 nm to follow the reaction's progress.[4]

The reaction is highly selective for thiol groups over a wide pH range, though optimal reactivity is generally observed between pH 6.5 and 7.5.[4]

Applications

The primary application of this compound is in the construction of ADCs, where it serves as a cleavable linker to attach a cytotoxic drug to a monoclonal antibody.[1][] The disulfide bond is relatively stable in circulation but can be cleaved by reducing agents such as glutathione, which is present in higher concentrations inside cells, leading to targeted drug release.[3]

Other applications include:

-

Protein-peptide conjugation: Linking peptides to proteins to enhance their stability or to study protein-protein interactions.

-

Surface modification: Immobilizing proteins onto surfaces functionalized with thiol groups.

-

PEGylation: Although this specific reagent has a short PEG chain, the principle can be extended to longer PEG linkers for increasing the hydrodynamic radius and serum half-life of proteins.[8]

Experimental Protocols

Materials and Reagents

-

Protein containing free thiol groups (e.g., antibody, enzyme)

-

This compound

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, containing 1-5 mM EDTA to chelate heavy metal ions that can catalyze thiol oxidation.

-

Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) for dissolving this compound.

-

Reducing agent (optional, for proteins with existing disulfide bonds that need to be reduced): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).

-

Quenching reagent (optional): L-cysteine or 2-mercaptoethanol.

-

Purification system: Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) columns.[9][]

-

Spectrophotometer capable of measuring absorbance at 280 nm and 343 nm.

-

Mass spectrometer for conjugate characterization.

Protocol for Protein Modification

-

Protein Preparation:

-

Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

-

If the protein's thiol groups are present as disulfide bonds, they must be reduced prior to conjugation. This can be achieved by incubating the protein with a 10-20 fold molar excess of DTT or TCEP for 30-60 minutes at room temperature.

-

Crucially , if a reducing agent is used, it must be completely removed before adding this compound. This is typically done by desalting or dialysis against the Reaction Buffer.

-

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO or DMF at a concentration of 10-20 mM immediately before use.

-

-

Conjugation Reaction:

-

Add a 10-20 fold molar excess of the this compound stock solution to the protein solution.[11] The optimal molar ratio may need to be determined empirically for each protein.

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.[11]

-

The progress of the reaction can be monitored by measuring the increase in absorbance at 343 nm, which corresponds to the release of pyridine-2-thione.

-

-

Quenching the Reaction (Optional):

-

To stop the reaction, a small molecule thiol such as L-cysteine or 2-mercaptoethanol can be added to a final concentration of 10-20 mM to react with any excess this compound.

-

-

Purification of the Conjugate:

-

Remove excess, unreacted this compound and reaction byproducts by size-exclusion chromatography (SEC) using a desalting column equilibrated with a suitable buffer (e.g., PBS).[12]

-

Further purification to separate the conjugated protein from the unconjugated protein can be achieved using ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC), as the modification can alter the protein's surface charge and hydrophobicity.[9][]

-

Characterization of the Conjugate

-

Spectrophotometry: The degree of conjugation (linker-to-protein ratio) can be estimated by measuring the absorbance of the purified conjugate at 280 nm (for protein concentration) and 343 nm (to quantify the released pyridine-2-thione during the reaction).

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry can be used to determine the molecular weight of the conjugate, confirming the successful attachment of the linker.

-

SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the increase in molecular weight of the protein after conjugation.

-

Functional Assays: It is essential to perform functional assays to ensure that the modification has not adversely affected the protein's biological activity (e.g., antibody binding affinity, enzyme kinetics).

Quantitative Data Summary

The following table provides typical, representative values for the reaction of this compound with protein thiols. These values may require optimization for specific proteins and applications.

| Parameter | Recommended Range | Notes |

| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can promote aggregation. |

| This compound Molar Excess | 10 - 20 fold | Lower ratios may result in incomplete conjugation, while higher ratios can increase the risk of non-specific modification and make purification more challenging.[11] |

| Reaction pH | 6.5 - 7.5 | Balances thiol reactivity with protein stability.[4] |

| Reaction Temperature | Room Temperature (20-25°C) | Lower temperatures (4°C) can be used to slow down the reaction and potentially improve protein stability, but will require longer incubation times.[11] |

| Incubation Time | 1 - 2 hours | Reaction progress can be monitored by absorbance at 343 nm.[11] |

| Reaction Efficiency | 40 - 80% | Highly dependent on the accessibility of the thiol groups on the protein and the specific reaction conditions.[13] |

Visualizations

References

- 1. purepeg.com [purepeg.com]

- 3. Application of PEG Derivatives in ADC Linkers - Huateng Pharmaceutical CO Ltd [us.huatengsci.com]

- 4. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. heterobifunctional pegs [jenkemusa.com]

- 6. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-Boc-PEG3-alcohol, 139115-92-7 | BroadPharm [broadpharm.com]

- 8. scielo.br [scielo.br]

- 9. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. researchgate.net [researchgate.net]

- 13. Engineering a Fusion Protein Biomaterial Based on SpyTag/SpyCatcher Bioconjugation of Elastin and Collagen Synthetic Proteins - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Deprotection of the Boc Group on Boc-amino-PEG3-SSPy

For Researchers, Scientists, and Drug Development Professionals

Introduction